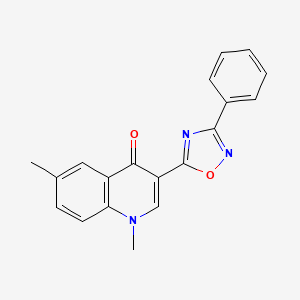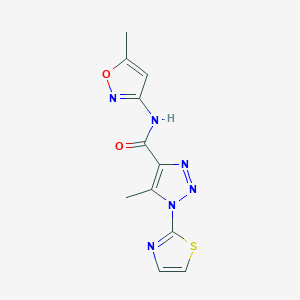
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is a type of quinoline, which is a heterocyclic aromatic compound that consists of a benzene ring fused with a pyridine ring. The compound has several unique properties that make it an ideal candidate for research in a variety of fields.
Applications De Recherche Scientifique
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one has been studied for its potential applications in scientific research. The compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and a potential treatment for various types of cancer. Additionally, the compound has been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one is not yet fully understood. However, it is believed that the compound may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, which are involved in inflammation and pain. Additionally, the compound may act as an antioxidant, which could potentially reduce the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one are not yet fully understood. However, studies have shown that the compound has anti-inflammatory and antioxidant properties, which could potentially be beneficial for the treatment of various diseases. Additionally, the compound has been shown to have potential anti-cancer properties, and could potentially be used as a therapeutic agent for neurological disorders such as Alzheimer’s and Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one in lab experiments include its low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time without losing its activity. However, there are some limitations to the use of this compound in lab experiments. For example, the compound is not water-soluble and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) in order to be used in most experiments. Additionally, the compound is not very soluble in most organic solvents, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one. For example, further research is needed to better understand the mechanism of action of the compound and its potential therapeutic applications. Additionally, research is needed to explore the potential use of the compound as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders such as Alzheimer’s and Parkinson’s disease. Finally, further research is needed to better understand the advantages and limitations of using this compound in laboratory experiments.
Méthodes De Synthèse
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one can be synthesized using a variety of methods. The most common method is the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a base such as sodium hydroxide. This reaction produces the desired product in good yields. Other methods for synthesizing the compound include the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of a Lewis acid, and the reaction of 3-phenyl-1,2,4-oxadiazol-5-yl chloride with 1,6-dimethyl-1,4-dihydroquinoline in the presence of an alkylating agent.
Propriétés
IUPAC Name |
1,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-8-9-16-14(10-12)17(23)15(11-22(16)2)19-20-18(21-24-19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJPYMHGJJWNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[(3,4-difluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6486837.png)
![2-methyl-5-[(3-methylphenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486846.png)
![1-[5-cyclopropanecarbonyl-2-(3,4-dimethylphenyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole](/img/structure/B6486850.png)
![5-[(3-bromophenyl)(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486854.png)

![N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}naphthalene-1-carboxamide](/img/structure/B6486873.png)
![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)
![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)